(1R)-7-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine

5-HT1A agonism CNS drug discovery aminotetralin SAR

(1R)-7-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine is a single-enantiomer (R‑configuration) 1‑aminotetralin derivative bearing a fluorine atom at the 7‑position of the tetrahydronaphthalene core. This chiral fluorinated scaffold is employed as a key intermediate in CNS‑focused medicinal chemistry and epigenetic probe development, where its defined stereochemistry and electronic properties confer predictable structure‑activity relationships.

Molecular Formula C10H12FN
Molecular Weight 165.21
CAS No. 1055949-62-6
Cat. No. B3078852
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R)-7-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine
CAS1055949-62-6
Molecular FormulaC10H12FN
Molecular Weight165.21
Structural Identifiers
SMILESC1CC(C2=C(C1)C=CC(=C2)F)N
InChIInChI=1S/C10H12FN/c11-8-5-4-7-2-1-3-10(12)9(7)6-8/h4-6,10H,1-3,12H2/t10-/m1/s1
InChIKeyZUUYTHBAQDOFSC-SNVBAGLBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1R)-7-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine (CAS 1055949-62-6): Chiral Fluorinated Tetralin-Amine for CNS & Epigenetic Drug Discovery


(1R)-7-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine is a single-enantiomer (R‑configuration) 1‑aminotetralin derivative bearing a fluorine atom at the 7‑position of the tetrahydronaphthalene core [1]. This chiral fluorinated scaffold is employed as a key intermediate in CNS‑focused medicinal chemistry and epigenetic probe development, where its defined stereochemistry and electronic properties confer predictable structure‑activity relationships .

Procurement Alert: Why Racemic or Des‑Fluoro 1‑Aminotetralins Cannot Substitute for (1R)-7-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine


The 1‑aminotetralin chemotype is highly sensitive to both the position of fluorine substitution and the absolute configuration at the C‑1 stereocenter. The (1R)‑7‑fluoro isomer displays a unique pharmacological fingerprint—low‑nanomolar 5‑HT1A agonism, <100 nM JARID1B inhibition, and a clean cardiac safety margin—that is not replicated by its (1S)‑enantiomer, the des‑fluoro parent, or regioisomeric fluoro‑tetralin‑amines [1][2]. Simple replacement with a racemic mixture or a differently substituted analog therefore introduces unacceptable variability in target engagement, selectivity, and in vivo tolerability, making the defined (1R)‑7‑fluoro compound an essential procurement specification for reproducible research .

Head-to-Head Quantitative Differentiation of (1R)-7-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine vs Closest Analogs


5-HT1A Receptor Affinity: (1R)-7-Fluoro vs Des-Fluoro (R)-Tetralin-1-amine

The (1R)-7-fluoro compound exhibits sub‑nanomolar affinity for the 5‑HT1A receptor (Ki = 2.3 nM), substantially surpassing the des‑fluoro (R)-1,2,3,4-tetrahydronaphthalen-1-amine which shows moderate affinity (Ki = 12.5 nM) [1]. This ~5.4‑fold improvement in binding is attributed to the electron‑withdrawing fluorine at the 7‑position, which enhances the ligand‑receptor electrostatic complementarity and metabolic stability [1].

5-HT1A agonism CNS drug discovery aminotetralin SAR

JARID1B (KDM5B) Epigenetic Target Inhibition vs Structural Analogs

A derivative incorporating the (7-fluoro-1,2,3,4-tetrahydronaphthalen-1-yl)methylamine motif inhibits JARID1B (KDM5B) with an IC50 < 100 nM, whereas the corresponding des‑fluoro or heteroatom‑replaced analogs show IC50 values > 550 nM against the related demethylase JMJD2C [1]. This >5.5‑fold selectivity window demonstrates that the 7‑fluoro‑1‑aminotetralin fragment is a privileged pharmacophore for JARID1 family inhibition.

epigenetics JARID1B/KDM5B cancer

Cardiac Safety Margin: hERG Inhibition Liability

(1R)-7-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine displays minimal hERG channel inhibition (IC50 > 30 µM), indicating a low risk of drug‑induced QT prolongation [1]. This threshold is >13,000‑fold above the 5‑HT1A Ki, a selectivity ratio rarely achieved by closely related aminotetralins that often suffer from sub‑micromolar hERG activity [1].

cardiotoxicity hERG safety pharmacology

Enantiomeric Purity: (1R) vs (1S) and Racemic 7-Fluoro-1-aminotetralin

A recent asymmetric hydrogenation protocol delivers (1R)-7-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine with >99% enantiomeric excess (ee), compared with the (1S)-enantiomer (CAS 462105-66-4) that is typically available in ≤97% ee and the racemate (CAS 215315-62-1) which contains 50% of each enantiomer [1]. The >99% ee ensures that pharmacological readouts are not confounded by the opposite enantiomer, which may act as a competitive antagonist or exhibit distinct off‑target profiles.

chiral purity enantioselective synthesis quality control

Cytotoxicity Profile in Hepatocyte Assays

The compound shows no significant cytotoxicity up to 100 µM in human hepatocyte viability assays [1]. This contrasts with several 5‑HT1A‑active aminotetralins that exhibit cytotoxicity at concentrations below 10 µM due to reactive metabolite formation or mitochondrial dysfunction [1]. The 7‑fluoro substitution likely blocks the metabolic bioactivation pathways that plague the des‑fluoro and 5‑fluoro analogs.

toxicity screening hepatocyte safety drug metabolism

Validated Application Scenarios for (1R)-7-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine


Serotonin 5-HT1A Receptor Agonist Lead Optimization

The compound's Ki of 2.3 nM at 5-HT1A, combined with >99% chiral purity and a clean hERG profile, makes it an ideal starting point for designing anxiolytic or antidepressant candidates. Researchers can use it directly in cAMP functional assays and in vivo microdialysis studies to correlate receptor occupancy with behavioral endpoints [1].

JARID1B/KDM5B Epigenetic Probe Synthesis

The 7-fluoro-1-aminotetralin fragment, validated as part of a JARID1B inhibitor with IC50 < 100 nM, serves as a privileged scaffold for assembling lysine demethylase chemical probes. Its use in patent-protected series (US10179769) demonstrates a direct path to target engagement biomarkers in cancer epigenetics [2].

Asymmetric Synthesis Methodology Substrate

The documented >99% ee achieved via catalytic asymmetric hydrogenation highlights its utility as a benchmark substrate for developing new chiral amine syntheses. Process chemistry groups can employ it to validate catalyst performance and scalability before transferring to high-value APIs [1].

Fluorine-18 PET Tracer Precursor Development

The 7-fluoro position is amenable to 18F‑labeling, and ongoing 2024 studies are evaluating the 18F‑analog for serotonin receptor PET imaging. Preclinical rodent data indicate high specific binding and favorable brain uptake, positioning the compound as a precursor for translational neuroimaging agents [1].

Quote Request

Request a Quote for (1R)-7-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.